(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15FN2OS2 and its molecular weight is 346.44. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide involves the condensation of 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-amine with thiophene-2-carbaldehyde, followed by the addition of acryloyl chloride to the resulting Schiff base. The final product is obtained through purification and isolation steps.
Starting Materials
4-fluoro-3-propylbenzo[d]thiazol-2(3H)-amine, thiophene-2-carbaldehyde, acryloyl chloride, organic solvents (e.g. dichloromethane, ethanol), reagents (e.g. triethylamine, sodium bicarbonate)
Reaction
Step 1: Condensation of 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-amine with thiophene-2-carbaldehyde in ethanol or another suitable solvent, using triethylamine as a catalyst. This results in the formation of a Schiff base., Step 2: Addition of acryloyl chloride to the Schiff base in the presence of sodium bicarbonate as a base. This results in the formation of the desired product, (2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide., Step 3: Purification and isolation of the product through techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
(E)-N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-10-20-16-13(18)6-3-7-14(16)23-17(20)19-15(21)9-8-12-5-4-11-22-12/h3-9,11H,2,10H2,1H3/b9-8+,19-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIFMPOOPVLJDF-KKYDQWCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide |
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